molecular formula C13H18ClNO2 B3151177 Benzyl piperidine-4-carboxylate hydrochloride CAS No. 704879-64-1

Benzyl piperidine-4-carboxylate hydrochloride

Cat. No.: B3151177
CAS No.: 704879-64-1
M. Wt: 255.74 g/mol
InChI Key: SYTTYYJWRAGUKN-UHFFFAOYSA-N
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Description

Benzyl piperidine-4-carboxylate hydrochloride is a chemical compound with the empirical formula C13H18ClNO2 . It is a solid substance and is used as a building block for the syntheses of receptor agonists and antagonists .


Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .


Molecular Structure Analysis

The molecular weight of this compound is 255.74 . The SMILES string representation is O=C(OCC1=CC=CC=C1)C2CCNCC2.Cl .


Chemical Reactions Analysis

This compound is used as a reactant for the synthesis of various compounds, including orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids, and their antibacterial activity .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

  • Studies have shown that derivatives of benzyl piperidine, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Modifications to the benzamide moiety, particularly with bulky groups or introduction of alkyl or phenyl groups at certain positions, have significantly increased anti-AChE activity. One compound demonstrated an affinity for AChE significantly greater than for butyrylcholinesterase (BuChE), indicating its potential as an antidementia agent (Sugimoto et al., 1990).

Antihypertensive Activity

  • Research has also focused on benzyl piperidine derivatives for their potential antihypertensive effects. For example, a series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones was prepared and evaluated in spontaneously hypertensive rats. The study aimed to elucidate structure-activity relationships and identify compounds with central and peripheral antihypertensive mechanisms (Clark et al., 1983).

Neuroprotective Effects

  • Certain benzyl piperidine-4-carboxylate hydrochloride derivatives have been assessed for their neuroprotective effects. Compounds have been tested in models of global cerebral ischemia in gerbils, showing potential in ameliorating hippocampal neuronal death and hypermotility post-ischemia, suggesting shared underlying mechanisms between post-ischemic CA1 injury and hypermotility (Katsuta et al., 2003).

Antidepressant-Like Effects

  • The chemical synthesis and pharmacological evaluation of new 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives have been conducted, revealing a clear antidepressant-like effect in the forced swimming test in mice, a model of depression. This indicates the potential therapeutic utility of these compounds in treating depression (Köksal & Bilge, 2007).

Anti-Fatigue Effects

  • Benzamide derivatives, including those related to this compound, have been synthesized and evaluated for their anti-fatigue effects. In a study, certain compounds significantly extended the swimming times to exhaustion in mice compared to controls, indicating potential anti-fatigue applications (Wu et al., 2014).

Pharmacokinetic Characterization

  • Pharmacokinetic studies have been conducted on various derivatives, assessing their metabolism and absorption in animal models. Such studies are crucial for understanding the bioavailability, distribution, metabolism, and excretion (ADME) of these compounds, which is essential for their potential therapeutic use (Yamamoto et al., 1989).

Properties

IUPAC Name

benzyl piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTTYYJWRAGUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738745
Record name Benzyl piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704879-64-1
Record name Benzyl piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-[(1,1-Dimethylethoxycarbonyl)amino]-piperidine-4-carboxylic acid benzyl ester (7 g, 21.0 mmol), from step 2, was dissolved in 1,4-dioxane (20 ml). To this solution, HCl 4N in 1,4-dioxane (7.8 ml, 300 ml, 12 eq.) was added and the resulting solution was stirred overnight at room temperature. The solid was filtered, suspended in n-hexane (50 ml), and filtered to give a white solid. Yield 54%, 2.5 g.
Name
1-[(1,1-Dimethylethoxycarbonyl)amino]-piperidine-4-carboxylic acid benzyl ester
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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